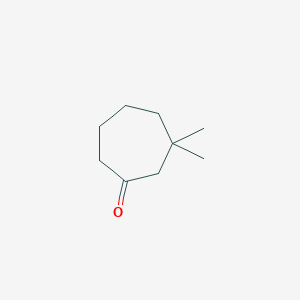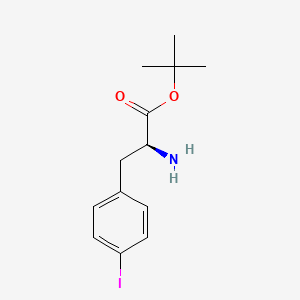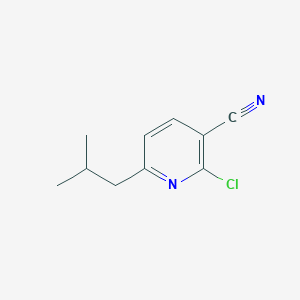
2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom, a 2-methylpropyl group, and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method utilizes organoboron reagents under mild and functional group-tolerant conditions. Another method involves Negishi coupling reactions, where an arylzinc halide is catalyzed by Pd-NHC (PEPPSI-Ipr) .
Industrial Production Methods
Industrial production of this compound typically involves optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron, -zinc, and -magnesium reagents . Reaction conditions often involve the use of palladium catalysts and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a substrate in various coupling reactions, contributing to the synthesis of complex organic molecules.
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-pyridinecarbonitrile: Similar in structure but lacks the 2-methylpropyl group.
6-Chloropyridine-2-carbonitrile: Another related compound with a different substitution pattern.
3-Pyridinecarbonitrile: A simpler compound with a pyridine ring and a carbonitrile group.
Uniqueness
2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-methylpropyl group and the chlorine atom on the pyridine ring enhances its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)5-9-4-3-8(6-12)10(11)13-9/h3-4,7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWNSWQKGJZWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
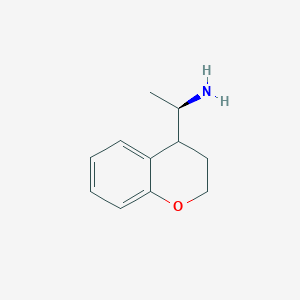
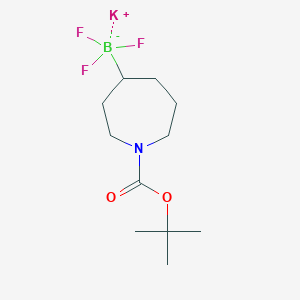

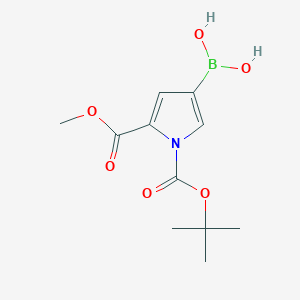
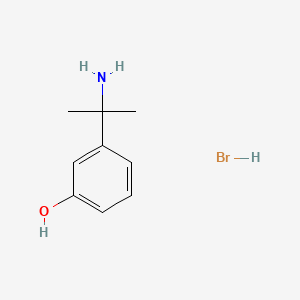

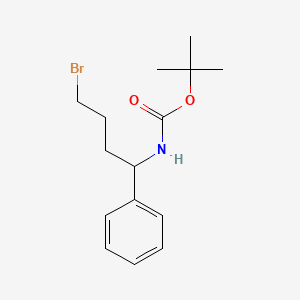
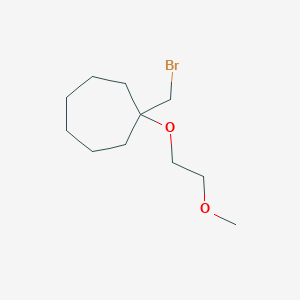
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
